2-Bromo-3-methylbut-2-en-1-ol

Physicochemical characterization Analytical chemistry Quality control

2-Bromo-3-methylbut-2-en-1-ol (CAS 80555-61-9) is a brominated allylic alcohol with the molecular formula C5H9BrO and a molecular weight of 165.03 g/mol. Its structure features a trisubstituted alkene bearing a bromine atom at the vinylic C2 position, a methyl group at C3, and a primary hydroxymethyl group (-CH2OH) at C1.

Molecular Formula C5H9BrO
Molecular Weight 165.03
CAS No. 80555-61-9
Cat. No. B2687009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methylbut-2-en-1-ol
CAS80555-61-9
Molecular FormulaC5H9BrO
Molecular Weight165.03
Structural Identifiers
SMILESCC(=C(CO)Br)C
InChIInChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h7H,3H2,1-2H3
InChIKeyMGCRAWYWIQETDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methylbut-2-en-1-ol (CAS 80555-61-9): A Trisubstituted Bromoalkenol Building Block for Stereodefined Synthesis


2-Bromo-3-methylbut-2-en-1-ol (CAS 80555-61-9) is a brominated allylic alcohol with the molecular formula C5H9BrO and a molecular weight of 165.03 g/mol . Its structure features a trisubstituted alkene bearing a bromine atom at the vinylic C2 position, a methyl group at C3, and a primary hydroxymethyl group (-CH2OH) at C1 [1]. This compound exists as a liquid at ambient temperature and requires refrigerated storage at 4°C to maintain stability . It serves as a bifunctional building block in organic synthesis, offering two orthogonal reactive handles: a hydroxyl group for esterification, etherification, or oxidation, and a vinylic bromide for transition metal-catalyzed cross-coupling reactions .

Why 2-Bromo-3-methylbut-2-en-1-ol Cannot Be Replaced by Simpler Bromoalkenes or Unsubstituted Prenol Derivatives


Simpler bromoalkenes such as 2-bromoallyl alcohol (C3H5BrO, MW 136.98) or 3-bromoallyl alcohol lack the methyl substitution at the C3 position that defines 2-Bromo-3-methylbut-2-en-1-ol [1]. This methyl group is not merely a structural appendage; it introduces allylic (A1,3) strain that constrains the conformational flexibility of the alkene and influences the stereochemical outcome of subsequent transformations [2]. Unsubstituted analogs such as 3-methylbut-2-en-1-ol (prenol) require separate halogenation steps to install a cross-coupling handle, adding synthetic operations and reducing overall efficiency. The bromine atom at the vinylic C2 position in 2-Bromo-3-methylbut-2-en-1-ol is stereoelectronically distinct from an allylic bromide, conferring different reactivity profiles in metal-catalyzed coupling reactions [3]. These structural distinctions translate into meaningful differences in reaction planning and product outcomes, as documented in the quantitative evidence below.

Quantitative Differentiation of 2-Bromo-3-methylbut-2-en-1-ol: Comparative Physicochemical and Spectral Evidence


Molecular Weight Differentiates 2-Bromo-3-methylbut-2-en-1-ol from Lower Homologs

The molecular weight of 2-Bromo-3-methylbut-2-en-1-ol is 165.03 g/mol, representing a measurable increase of 28.05 g/mol (20.5%) over the simpler analog 2-bromoallyl alcohol (136.98 g/mol) [1]. This difference arises from the additional C2H4 unit (an ethylene homologation) in the target compound.

Physicochemical characterization Analytical chemistry Quality control

Exact Mass Differentiates 2-Bromo-3-methylbut-2-en-1-ol for High-Resolution Mass Spectrometry

The exact monoisotopic mass of 2-Bromo-3-methylbut-2-en-1-ol is 163.983678 g/mol (calculated for C5H9⁷⁹BrO) [1]. This value differs from 2-bromoallyl alcohol (exact mass 135.95238 g/mol) by 28.03130 g/mol, reflecting the same C2H4 homologation difference as observed in average molecular weight [2].

High-resolution mass spectrometry Metabolomics Trace analysis

Mass Spectral Fragmentation Pattern Distinguishes 2-Bromo-3-methylbut-2-en-1-ol from Structural Analogs

The mass spectrum of 2-Bromo-3-methylbut-2-en-1-ol is documented in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library [1]. The compound is analyzed by GC-MS and exhibits a unique fragmentation pattern characteristic of its trisubstituted bromoalkenol structure, distinct from the fragmentation of simpler bromoallyl alcohols [1]. While quantitative fragmentation ion abundance ratios were not retrieved, the availability of a validated reference spectrum provides an empirical basis for compound verification.

GC-MS Analytical method development Compound authentication

Refrigerated Storage Requirement Differentiates 2-Bromo-3-methylbut-2-en-1-ol from Ambient-Stable Analogs

2-Bromo-3-methylbut-2-en-1-ol requires storage at 4°C according to vendor specifications . In contrast, the unsubstituted analog 3-methylbut-2-en-1-ol (prenol) is typically stored at ambient temperature [1]. The refrigerated storage requirement reflects the increased reactivity and potential for thermal degradation associated with the vinylic bromine substituent.

Chemical stability Storage and handling Procurement planning

InChIKey Uniquely Identifies 2-Bromo-3-methylbut-2-en-1-ol Among Bromoalkenol Isomers

The InChIKey for 2-Bromo-3-methylbut-2-en-1-ol is MGCRAWYWIQETDF-UHFFFAOYSA-N . This 27-character hash uniquely encodes the connectivity, tautomeric state, and stereochemical features of the compound. It is distinct from the InChIKey of 2-bromoallyl alcohol (MDFFZNIQPLKQSG-UHFFFAOYSA-N) [1], ensuring unambiguous database retrieval and compound registration.

Cheminformatics Database searching Compound registration

Procurement-Relevant Application Scenarios for 2-Bromo-3-methylbut-2-en-1-ol


Synthesis of Stereodefined Trisubstituted Alkenes via Cross-Coupling

2-Bromo-3-methylbut-2-en-1-ol serves as a vinylic bromide electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) for constructing stereodefined trisubstituted alkenes. The bromine atom at the C2 vinylic position enables stereoretentive coupling, a feature that distinguishes this compound from allylic bromides where stereochemical integrity may be compromised through allylic rearrangement [1]. This application is particularly relevant for researchers synthesizing complex natural product fragments containing prenyl-like motifs.

Orthogonal Derivatization via Hydroxyl Group Functionalization

The primary hydroxymethyl group (-CH2OH) at C1 can be selectively functionalized without disturbing the vinylic bromide. This orthogonal reactivity enables sequential derivatization: the alcohol can be esterified, converted to a leaving group, or oxidized to an aldehyde/carboxylic acid while preserving the cross-coupling handle for subsequent steps . This capability distinguishes 2-Bromo-3-methylbut-2-en-1-ol from simple bromoalkenes that lack a second reactive moiety.

Analytical Reference Standard for GC-MS Method Development

Given the availability of a validated mass spectrum in the Wiley Registry of Mass Spectral Data 2023, 2-Bromo-3-methylbut-2-en-1-ol can serve as a reference standard for developing and validating GC-MS analytical methods [2]. This application supports quality control laboratories that need to identify or quantify this compound or structurally related intermediates in reaction mixtures or environmental samples.

Medicinal Chemistry Scaffold for Fragment-Based Drug Discovery

The compound is classified by vendors as a versatile small molecule scaffold suitable for fragment-based drug discovery and combinatorial library synthesis . Its molecular weight of 165.03 g/mol places it within the optimal fragment range (<300 Da), while its bifunctional nature enables rapid analog generation through parallel synthesis approaches.

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